molecular formula C18H12ClF2N5O3 B2363372 N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052607-32-5

N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2363372
CAS No.: 1052607-32-5
M. Wt: 419.77
InChI Key: GQISNFKRUHGBEB-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chlorophenyl group on the acetamide moiety and a 3,4-difluorophenyl group at the 5-position of the triazole ring. The structural complexity arises from the fused heterocyclic system, which is functionalized with halogen atoms (Cl, F) to modulate electronic and steric properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3/c19-9-2-1-3-10(6-9)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-4-5-12(20)13(21)7-11/h1-7,15-16H,8H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQISNFKRUHGBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and difluorophenyl substituents. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C20H17F2N5O3
Molecular Weight 413.4 g/mol
IUPAC Name 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide
InChI Key XFEABLRCPMGQEW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to exhibit enzyme inhibition properties which may influence various metabolic pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies have suggested that derivatives of pyrrolo[3,4-d][1,2,3]triazoles possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some investigations have demonstrated that similar compounds exhibit significant antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound can inhibit cell growth with IC50 values in the micromolar range. These findings suggest its potential as a lead compound for developing new anticancer agents.
  • Enzyme Inhibition : A study reported that related compounds exhibited selective inhibition of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's. The IC50 value for BChE was found to be comparable to known inhibitors such as physostigmine.
  • Antimicrobial Activity : Preliminary screening against bacterial strains showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Compound NameActivity TypeIC50 (µM)
N-(3-chlorophenyl)-2-[...]Anticancer10-15
2-[5-(3,4-Difluorophenyl)-...]BChE Inhibition46.42
1-[3-Methyl-5-(2-chlorophenyl)...Antimicrobial25

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The target compound shares a pyrrolo-triazole-dione core with analogues described in and . Key differences lie in the substituent patterns:

  • : A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolotriazolyl]-N-(2,3-dimethylphenyl)acetamide, substitutes the 3-chlorophenyl group with 2,3-dimethylphenyl and positions the chloro and fluoro groups on adjacent phenyl carbons. This alters steric bulk and electron-withdrawing effects compared to the target compound’s 3,4-difluorophenyl group .
  • : Derivatives M1–M3 feature sulfonyl acetamide linkages and substituents like o-tolyl (M1), p-tolyl (M2), and 2-methoxyphenyl (M3). These lack halogens but introduce methyl or methoxy groups, which reduce polarity and may decrease metabolic resistance compared to halogenated analogues .
Table 1: Substituent Effects on Key Properties
Compound R1 (Triazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-difluorophenyl 3-chlorophenyl ~453.8* High halogen content, potential enhanced lipophilicity
Compound 3-chloro-4-fluorophenyl 2,3-dimethylphenyl ~469.9 Increased steric bulk from methyl groups
M1 () o-tolyl 4-sulfonylphenyl ~427.4 Moderate cytotoxicity (62% yield)
M3 () 2-methoxyphenyl 4-sulfonylphenyl ~457.5 Higher yield (73%) but lower melting point

*Estimated based on molecular formula.

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